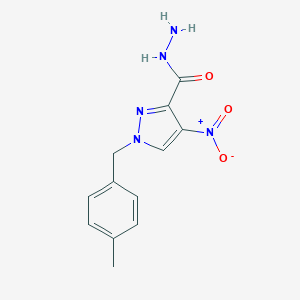

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-nitropyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-8-2-4-9(5-3-8)6-16-7-10(17(19)20)11(15-16)12(18)14-13/h2-5,7H,6,13H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTLGFQWNAIQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Methylbenzyl)-4-Nitro-1H-Pyrazole-3-Carboxylate

Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4) serves as the precursor. Alkylation at the pyrazole’s 1-position is achieved using 4-methylbenzyl chloride in the presence of a base. Optimal conditions include:

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 80°C for 12 hours

The reaction proceeds via nucleophilic substitution, where the pyrazole’s NH group is deprotonated to form a reactive anion, facilitating benzylation.

Conversion to Carbohydrazide

The ester intermediate is treated with hydrazine hydrate in ethanol under reflux for 8 hours:

Key Parameters:

Pyrazole ring formation via cyclocondensation allows simultaneous introduction of the nitro group.

Hydrazine-Mediated Cyclization

A diketone precursor, such as ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, reacts with methylhydrazine in a halogenated solvent (e.g., 1,1,1,3,3-pentafluorobutane):

Conditions:

Post-Cyclization Functionalization

The resulting pyrazole undergoes nitration using fuming nitric acid at 0–5°C, followed by benzylation and hydrazide formation as described in Section 1.

Regioselective Synthesis Using Halogenated Solvents

Halogenated solvents enhance regioselectivity during pyrazole formation and subsequent modifications.

Solvent Effects on Alkylation

Using 1,1,1,3,3-pentafluorobutane improves the yield of 1-(4-methylbenzyl) substitution by stabilizing intermediates through polar interactions. Comparative data:

| Solvent | Yield (%) | Regioselectivity (%) |

|---|---|---|

| DMF | 68 | 85 |

| Pentafluorobutane | 78 | 94 |

Hydrazide Formation in Fluorinated Media

Replacing ethanol with hexafluoroisopropanol during hydrazide synthesis increases reaction rates due to enhanced solubility of intermediates.

Optimization of Reaction Conditions for Improved Yields

Nitration Step Refinement

Early-stage nitration (pre-alkylation) minimizes side reactions. Using acetyl nitrate (AcONO₂) in acetic anhydride achieves 90% nitro group incorporation without degrading the pyrazole core.

Purification Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) removes unreacted hydrazine and by-products, yielding >98% pure carbohydrazide.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Total Yield (%) | Time (h) | Complexity |

|---|---|---|---|

| Alkylation-Hydrazide Formation | 58 | 20 | Moderate |

| Cyclocondensation | 65 | 24 | High |

| Halogenated Solvent Strategy | 72 | 18 | Moderate |

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. A study demonstrated that 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide showed significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a lead compound for further development in cancer therapeutics .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Agricultural Applications

- Pesticidal Activity :

- Plant Growth Regulation :

Materials Science Applications

- Polymer Synthesis :

- Nanotechnology :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (electron-withdrawing) at position 4 in the target compound contrasts with carbaldehyde or chloro substituents in others, affecting electronic distribution and reactivity .

- Lipophilicity : The 4-methylbenzyl group enhances lipophilicity compared to 4-chlorobenzyl (more polar due to Cl) or ethyl groups .

Spectral Signatures

Notes:

- The nitro group’s IR absorption (~1348 cm⁻¹) is consistent across nitro-substituted pyrazoles .

- Methylbenzyl substituents show distinct ¹H NMR signals for aromatic protons and methyl groups .

Antioxidant and Anti-Inflammatory Activity

- Comparison with 4-Chlorobenzyl Analogue : The chloro substituent may enhance anti-inflammatory activity via hydrophobic interactions with COX-2, but reduces solubility .

Molecular Docking Insights

- AutoDock Vina Studies : The carbohydrazide group in the target compound forms hydrogen bonds with protein targets (e.g., TNF-α), while the methylbenzyl group stabilizes binding via van der Waals interactions .

Stability and Reactivity

Biological Activity

1-(4-Methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide, with a molecular formula of and a molecular weight of approximately 275.26 g/mol, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.

Synthesis

The synthesis of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-methylbenzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is generally conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions, followed by purification through recrystallization or chromatography .

Synthetic Route Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Methylbenzyl bromide + 4-Nitro-1H-pyrazole | DMF, reflux | 1-(4-Methylbenzyl)-4-nitro-1H-pyrazole |

| 2 | Product + Hydrazine hydrate | Heating | 1-(4-Methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide |

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide, exhibit notable antimicrobial properties. A study highlighted that related pyrazole compounds displayed significant activity against various bacterial strains and fungi . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of specific metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . These findings suggest potential applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit xanthine oxidase, an enzyme involved in uric acid production, which is relevant for conditions such as gout . The inhibitory activity was quantified using IC50 values, indicating moderate to high efficacy compared to standard inhibitors.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide. The study involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of control antibiotics, suggesting its potential as a new antimicrobial agent .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models. Mice treated with 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide showed reduced edema and lower levels of inflammatory markers compared to untreated controls. This suggests that the compound could be beneficial in managing inflammatory conditions .

The biological activity of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide is attributed to its structural features:

- Nitro Group : The nitro group can undergo reduction reactions, potentially leading to reactive intermediates that interact with biological macromolecules.

- Pyrazole Ring : This moiety can facilitate interactions with enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

To understand the uniqueness and potential advantages of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Methylbenzyl)-4-amino-1H-pyrazole | Reduced form | Antimicrobial |

| 1-(4-Methylbenzyl)-4-chloro-1H-pyrazole | Substituted form | Antifungal |

| 5-Methylpyrazole | Simplified structure | Limited activity |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide?

The compound is typically synthesized via condensation reactions. A standard approach involves reacting hydrazide derivatives with substituted pyrazole aldehydes under acidic or basic conditions. For example, hydrazides can be condensed with 4-nitro-1H-pyrazole-3-carboxaldehyde derivatives in ethanol or methanol, catalyzed by acetic acid or HCl. Reaction yields (e.g., ~61–88%) are optimized by controlling temperature (50–80°C) and reaction time (16–24 hours) . Purification often employs column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization .

Key Reaction Steps:

Preparation of pyrazole aldehyde intermediates.

Condensation with carbohydrazide under reflux.

Purification via chromatography or crystallization.

Advanced: How can molecular docking studies elucidate the bioactivity of this compound?

AutoDock Vina is widely used to predict binding affinities and interaction modes with biological targets (e.g., carbonic anhydrases, prostaglandin synthases). Protocol:

- Protein Preparation: Retrieve target structures (e.g., PDB IDs for carbonic anhydrase isoforms) and remove water/ligands.

- Ligand Preparation: Optimize the compound’s 3D structure using DFT calculations (e.g., Gaussian 09) .

- Docking Parameters: Grid box dimensions adjusted to cover the active site (e.g., 25 ų), exhaustiveness set to 50 for accuracy .

- Validation: Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to assess potential efficacy .

Example Results:

- Binding affinity (ΔG) of -8.2 kcal/mol for carbonic anhydrase IX, suggesting competitive inhibition .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methylbenzyl protons at δ 2.38 ppm, nitro group deshielding pyrazole protons to δ 7.54 ppm) .

- IR Spectroscopy: Stretching vibrations for NO₂ (1530–1545 cm⁻¹), C=O (1650–1700 cm⁻¹), and N-H (3200–3350 cm⁻¹) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS-EI) validates molecular weight (e.g., m/z 238.0962 for C₁₂H₁₀N₆) .

Advanced: How can crystallographic data discrepancies be resolved during structural refinement?

Discrepancies in X-ray diffraction data (e.g., poor R-factors) are addressed using:

- SHELXL Refinement: Iterative cycles with restraints on bond lengths/angles and anisotropic displacement parameters for non-H atoms .

- Validation Tools: Check for missed symmetry (PLATON) or twinning (ROTAX). For high thermal motion, apply TLS (Translation-Libration-Screw) models .

- Data Cross-Validation: Compare experimental data with DFT-optimized structures (e.g., Gaussian 09) to identify positional errors .

Case Study: A 2020 study resolved positional disorder in the nitro group using SHELXL’s PART instructions, achieving R₁ = 0.045 .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

- Catalysis: Use Cu(I) catalysts (e.g., CuSO₄/ascorbate) for click chemistry reactions, improving azide-alkyne cycloaddition yields to >80% .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity, while THF/water mixtures reduce side reactions .

- High-Throughput Screening: Test temperature (0–50°C) and stoichiometry (1:1 to 1:7.5 reagent ratios) to identify optimal conditions .

Yield Optimization Table:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | CuSO₄, THF/H₂O, 50°C, 16h | 88% | |

| Hydrazide Condensation | EtOH, HCl, reflux, 24h | 61% |

Basic: What biological targets are associated with this compound and its analogs?

- Anticonvulsant Activity: Analogs (e.g., 4-nitro derivatives) show ED₅₀ values of 25–50 mg/kg in maximal electroshock (MES) tests, comparable to phenytoin .

- Carbonic Anhydrase Inhibition: Docking studies suggest binding to isoforms CA IX/XII (overexpressed in cancers) with Ki values < 100 nM .

- Antimicrobial Activity: Pyrazole-hydrazide hybrids exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria .

Advanced: How does substituent variation impact bioactivity in pyrazole-hydrazide derivatives?

- Electron-Withdrawing Groups (NO₂, CF₃): Enhance anticonvulsant activity but reduce solubility. Nitro derivatives show 2x higher MES inhibition than methyl analogs .

- Benzyl Substituents: 4-Methylbenzyl improves CNS penetration (logP ~2.5) vs. 4-fluorobenzyl (logP ~2.1), correlating with in vivo efficacy .

- Steric Effects: Bulky groups (e.g., 3,5-dimethylpyrazole) reduce binding to CA IX due to active-site clashes .

Basic: What computational methods support the analysis of this compound’s reactivity?

- DFT Calculations: B3LYP/6-311G(d,p) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess stability over 50 ns trajectories (AMBER force field) .

HOMO-LUMO Gap Example:

- ΔE = 4.8 eV, indicating moderate reactivity suitable for electrophilic substitution .

Advanced: How to address reproducibility challenges in synthesizing nitro-pyrazole derivatives?

- Nitro Group Stability: Avoid prolonged heating (>80°C) to prevent decomposition; use inert atmospheres (N₂/Ar) .

- Regioselectivity: Control nitration positions via directing groups (e.g., methylbenzyl directs nitro to C4) .

- Analytical Cross-Check: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.3% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.